2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine

Nucleophilic aromatic substitution Regioselective derivatization Medicinal chemistry building blocks

2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine (molecular formula C₇H₅ClN₂S₂, molecular weight 216.71 g/mol, MDL MFCD29959583) is a heterobicyclic building block belonging to the thieno[3,2-d]pyrimidine family, a privileged scaffold in kinase inhibitor drug discovery. This scaffold serves as a bioisostere of purines and quinazolines and forms the core of clinically evaluated agents such as olmutinib, an EGFR inhibitor synthesized from 2,4-dichlorothieno[3,2-d]pyrimidine.

Molecular Formula C7H5ClN2S2
Molecular Weight 216.7 g/mol
Cat. No. B13692140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine
Molecular FormulaC7H5ClN2S2
Molecular Weight216.7 g/mol
Structural Identifiers
SMILESCSC1=NC(=NC2=C1SC=C2)Cl
InChIInChI=1S/C7H5ClN2S2/c1-11-6-5-4(2-3-12-5)9-7(8)10-6/h2-3H,1H3
InChIKeyMEIKSDUBGVHPTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine – Core Scaffold Identity and Procurement-Relevant Characteristics


2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine (molecular formula C₇H₅ClN₂S₂, molecular weight 216.71 g/mol, MDL MFCD29959583) is a heterobicyclic building block belonging to the thieno[3,2-d]pyrimidine family, a privileged scaffold in kinase inhibitor drug discovery [1]. This scaffold serves as a bioisostere of purines and quinazolines and forms the core of clinically evaluated agents such as olmutinib, an EGFR inhibitor synthesized from 2,4-dichlorothieno[3,2-d]pyrimidine . The compound bears a chlorine atom at the C-2 position and a methylthio (–SCH₃) group at the C-4 position of the fused thienopyrimidine ring system, a substitution pattern that confers orthogonal reactivity for sequential derivatization not achievable with the more common 4-chloro-2-(methylthio) regioisomer (CAS 176530-47-5) or the symmetrical 2,4-dichloro analog (CAS 16234-14-3) [2].

Why 2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine Cannot Be Substituted by Its Regioisomer or Dichloro Analog


The position of chlorine and methylthio substituents on the thieno[3,2-d]pyrimidine core dictates both the order and selectivity of subsequent nucleophilic aromatic substitution (SNAr) reactions. Extensive literature on pyrimidine chemistry establishes that nucleophiles attack the 4-position preferentially over the 2-position in 2,4-dihalopyrimidines [1]. Consequently, 4-chloro-2-(methylthio)thieno[3,2-d]pyrimidine (CAS 176530-47-5) undergoes first substitution at C-4, whereas 2-chloro-4-(methylthio)thieno[3,2-d]pyrimidine presents the methylthio leaving group at C-4 for initial displacement while preserving the C-2 chlorine for a second, orthogonal derivatization step. The symmetrical 2,4-dichloro analog (CAS 16234-14-3) lacks this chemoselective discrimination entirely. Furthermore, structure–activity relationship (SAR) evidence demonstrates that the identity of the 4-position substituent critically governs antiproliferative potency: replacement of 4-Cl with hydrogen abolishes activity (IC₅₀ shift from 0.67 µM to >250 µM in L1210 cells) [2], underscoring that even subtle alterations at this position produce profound biological consequences.

Quantitative Differentiation Evidence for 2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine Versus Closest Analogs


Regioselective SNAr Reactivity: C-4 Methylthio Displacement Precedes C-2 Chloro Substitution

In 2,4-disubstituted thieno[3,2-d]pyrimidines, nucleophilic reagents consistently attack the 4-position first. This established principle means that the target compound—bearing methylthio at C-4 and chloro at C-2—undergoes initial nucleophilic displacement at the 4-methylthio site, leaving the 2-chloro intact for a subsequent orthogonal substitution [1]. In contrast, the regioisomer 4-chloro-2-(methylthio)thieno[3,2-d]pyrimidine (CAS 176530-47-5) presents chlorine at the more reactive 4-position, causing first substitution at C-4 and leaving the 2-methylthio for later displacement—a reversed sequence that yields structurally distinct intermediates and final products [2]. The symmetrical 2,4-dichlorothieno[3,2-d]pyrimidine (CAS 16234-14-3) offers no chemoselectivity between the two positions, requiring careful stoichiometric control to avoid mixtures of mono- and bis-substituted products.

Nucleophilic aromatic substitution Regioselective derivatization Medicinal chemistry building blocks

Diagnostic Mass Spectrometric Fragmentation: Methylthio Position Determines CID Pathway

Guo et al. (2020) demonstrated that 2,4-substituted thieno[3,2-d]pyrimidines exhibit substituent-position-dependent fragmentation under positive-ion electrospray ionization collision-induced dissociation ((+)-ESI-CID) [1]. When the methylthio group resides at C-2, the dominant fragmentation pathway involves diagnostic elimination of CS (m/z 44), producing a characteristic product ion. When the methylthio substituent is instead at C-4, the fragmentation pattern shifts: the C-4 substituent induces competition between intramolecular rearrangement and direct bond scission, and the diagnostic CS loss is absent or diminished. This analytically verified distinction enables unambiguous regioisomer confirmation of 2-chloro-4-(methylthio)thieno[3,2-d]pyrimidine versus 4-chloro-2-(methylthio)thieno[3,2-d]pyrimidine by MS/MS without requiring authentic reference standards of both isomers.

Tandem mass spectrometry Regioisomer identification Analytical characterization

SAR Criticality of the C-4 Substituent: Quantitative Antiproliferative Activity Cliff

Tichy et al. (2014) established through a systematic SAR study that the C-4 position of the thieno[3,2-d]pyrimidine scaffold is the dominant determinant of antiproliferative activity [1]. Compound 1 (2,4-dichlorothieno[3,2-d]pyrimidine) exhibited IC₅₀ values of 0.67 ± 0.50 µM (L1210), 5.2 ± 1.3 µM (CEM), and 3.9 ± 0.5 µM (HeLa). Critically, compound 5—the 2-chloro analog lacking any substituent at C-4—showed complete loss of activity with IC₅₀ >250 µM across all three cell lines, representing a >370-fold potency reduction. The authors concluded that 'the 4-Cl appears to be critical for cytostatic activity' [1]. While 2-chloro-4-(methylthio)thieno[3,2-d]pyrimidine replaces 4-Cl with 4-SCH₃, the methylthio group retains the ability to participate in polar interactions and serves as a modifiable handle—unlike the inactive 4-H congener—positioning it as a functionalizable intermediate rather than a biologically inert scaffold.

Structure-activity relationship Antiproliferative activity Cancer cell lines

Thiophene Sulfur Contribution: 5–10× Enhancement of Antiproliferative Activity vs. Pyrrolo Analog

The same SAR study by Tichy et al. directly compared the thieno[3,2-d]pyrimidine scaffold (sulfur-containing) with its pyrrolo[3,2-d]pyrimidine analog (nitrogen-containing) [1]. Compound 1 (2,4-dichlorothieno[3,2-d]pyrimidine, containing thiophene sulfur) and compound 19 (2,4-dichloropyrrolo[3,2-d]pyrimidine, where sulfur is replaced by NH) were evaluated head-to-head. Compound 19 showed IC₅₀ values of 6.8 ± 2.8 µM (L1210), 25 ± 2.0 µM (CEM), and 19 ± 3.0 µM (HeLa), compared to compound 1 values of 0.67 µM, 5.2 µM, and 3.9 µM respectively. The authors explicitly concluded that 'the presence of the sulfur enhances the activity by a factor of 5–10' [1]. This finding establishes that the thieno[3,2-d]pyrimidine core—shared by the target compound—provides an intrinsic potency advantage over nitrogen-containing fused pyrimidine alternatives.

Heterocyclic scaffold comparison Bioisostere evaluation Antiproliferative potency

Clinically Validated Scaffold: Thieno[3,2-d]pyrimidine Core in Approved and Late-Stage Kinase Inhibitors

The thieno[3,2-d]pyrimidine scaffold has been clinically validated through olmutinib (HM-71224), an EGFR inhibitor developed for non-small cell lung cancer that features a 2,4-disubstituted thieno[3,2-d]pyrimidine core [1]. Olmutinib is synthesized from commercially available 2,4-dichlorothieno[3,2-d]pyrimidine via sequential nucleophilic substitution at C-4 followed by C-2, a synthetic logic that mirrors the orthogonal reactivity profile of the target compound . In the JAK1 inhibitor space, Kim et al. (2025) identified thieno[3,2-d]pyrimidine derivative 24 as a potent and highly selective JAK1 inhibitor with kinome-wide selectivity demonstrated across 370 kinases, and derivative 46 exhibiting 4-fold higher enzymatic activity (IC₅₀ = 0.022 µM) against JAK1 compared to the clinical candidate AZD4205 . The CDK7 inhibitor program further exemplifies the scaffold's versatility, with compound 20 demonstrating favorable oral bioavailability and potent activity against triple-negative breast cancer cells [2].

Kinase inhibitor Drug discovery scaffold Clinical precedent

Precedented Synthetic Utility: One-Pot Access to 2,4-Diamino-Thieno[3,2-d]pyrimidines from 2,4-Dichloro Precursor

Li et al. (2010) developed an efficient one-pot synthetic approach to 2,4-diamino-substituted thieno[3,2-d]pyrimidines directly from 2,4-dichlorothieno[3,2-d]pyrimidine [1]. This methodology exploits the inherent reactivity differential between the C-4 and C-2 positions—the same principle that the target compound encodes through its asymmetric 2-Cl/4-SCH₃ substitution pattern. The one-pot protocol enables sequential amination without intermediate purification, producing diverse 2,4-diamino derivatives. The target compound, 2-chloro-4-(methylthio)thieno[3,2-d]pyrimidine, extends this synthetic logic by providing a pre-installed methylthio leaving group at C-4 that can be displaced under distinct conditions (thiophilic nucleophiles, oxidative activation to sulfone) orthogonal to the C-2 chloro substitution, enabling a broader range of sequential transformations than the symmetrical dichloro starting material.

One-pot synthesis Parallel library synthesis Diamino thienopyrimidines

Optimal Procurement and Application Scenarios for 2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine


Kinase-Focused Library Synthesis Requiring Orthogonal C-4/C-2 Sequential Derivatization

Medicinal chemistry teams developing kinase inhibitor libraries benefit from the compound's unique 2-Cl/4-SCH₃ arrangement, which enables a 'C-4-first, C-2-second' sequential diversification strategy without protecting groups [1]. The methylthio at C-4 can be displaced by amines or activated via oxidation to the sulfone for displacement under milder conditions, while the 2-chloro remains intact for a subsequent Buchwald–Hartwig coupling or second SNAr reaction. This orthogonality is not available from the more common 4-chloro-2-(methylthio) regioisomer (CAS 176530-47-5) or the 2,4-dichloro analog (CAS 16234-14-3) [2]. The thieno[3,2-d]pyrimidine scaffold's 5–10× potency advantage over the pyrrolo[3,2-d]pyrimidine alternative further justifies scaffold selection for antiproliferative programs .

Regioisomer-Specific Analytical Reference Standard for MS/MS Quality Control

Quality control and analytical chemistry groups can leverage the compound's distinct (+)-ESI-CID fragmentation signature—characterized by competition between intramolecular rearrangement and direct scission at C-4, and the absence of diagnostic CS loss from this position—to confirm regioisomeric identity of received material [1]. The Guo et al. (2020) MS/MS fragmentation map for 2,4-substituted thieno[3,2-d]pyrimidines provides a validated analytical framework that distinguishes the target compound from its regioisomer CAS 176530-47-5, which exhibits diagnostic CS elimination (Δm/z 44) from the C-2 methylthio group [1]. This is critical for laboratories where misidentification of regioisomers could compromise SAR datasets.

Synthesis of C-4 Functionalized Intermediates for PI3K, JAK, or CDK Inhibitor Programs

The thieno[3,2-d]pyrimidine scaffold has demonstrated clinical relevance across multiple kinase targets including EGFR (olmutinib), JAK1 (derivative 46, IC₅₀ = 0.022 µM), and CDK7 (compound 20 with oral bioavailability) [1][2]. The target compound serves as a late-stage diversification intermediate: the C-4 methylthio can be displaced to install amine, ether, or carbon-linked substituents, while the C-2 chloro is available for a second diversification step. The SAR evidence that C-4 substitution is critical for antiproliferative activity directs medicinal chemistry efforts toward exploring diverse C-4 substituents, precisely the diversification handle that the 4-methylthio group provides.

Building Block for Anti-Infective and Antiproliferative Agent Discovery

The thieno[3,2-d]pyrimidine scaffold has demonstrated broad-spectrum anti-infective properties including antibacterial, antifungal, antiparasitic, and antiviral activities, as comprehensively reviewed by Islam et al. (2021) [1]. The target compound's functionalization handles at both C-2 and C-4 make it suitable for generating focused libraries targeting infectious diseases. The established SAR showing that 4-Cl is essential for antiproliferative activity [2] can be probed by replacing the 4-methylthio with diverse amine, ether, or aryl substituents to explore non-cytotoxic anti-infective profiles, a key selectivity requirement for anti-infective programs.

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